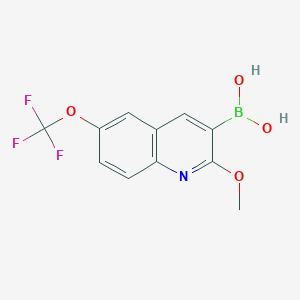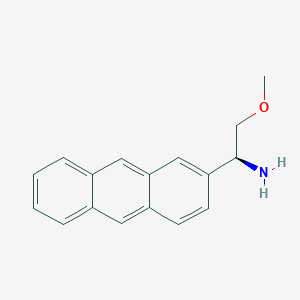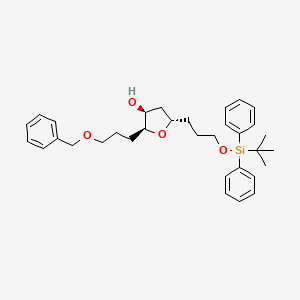
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL is a complex organic compound with a tetrahydrofuran ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the compound. Common synthetic routes may include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through intramolecular cyclization reactions.
Introduction of Benzyloxy and Propyl Groups: The benzyloxy and propyl groups are introduced through nucleophilic substitution reactions.
Deprotection: The protected hydroxyl groups are deprotected using fluoride ions, such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, benzyl halides, and appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学研究应用
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The benzyloxy and tert-butyldiphenylsilyl groups may play a role in modulating the compound’s activity by affecting its binding affinity and specificity for target molecules. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2S,3S,5S)-2-(3-(Methoxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-ONE: Similar structure but with a ketone group instead of an alcohol group.
属性
分子式 |
C33H44O4Si |
|---|---|
分子量 |
532.8 g/mol |
IUPAC 名称 |
(2S,3S,5S)-5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-2-(3-phenylmethoxypropyl)oxolan-3-ol |
InChI |
InChI=1S/C33H44O4Si/c1-33(2,3)38(29-18-9-5-10-19-29,30-20-11-6-12-21-30)36-24-13-17-28-25-31(34)32(37-28)22-14-23-35-26-27-15-7-4-8-16-27/h4-12,15-16,18-21,28,31-32,34H,13-14,17,22-26H2,1-3H3/t28-,31-,32-/m0/s1 |
InChI 键 |
MGANJKZABJOTLY-MHDHXZMLSA-N |
手性 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H]3C[C@@H]([C@@H](O3)CCCOCC4=CC=CC=C4)O |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CC(C(O3)CCCOCC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


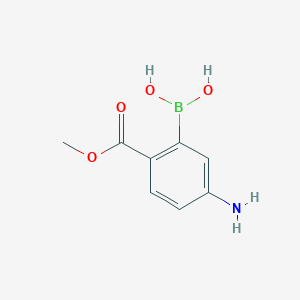
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)
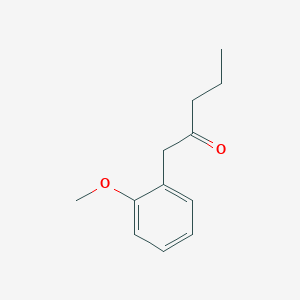

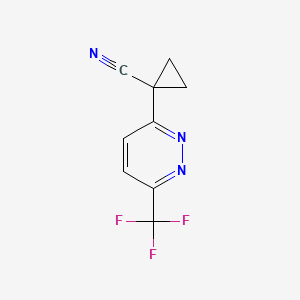

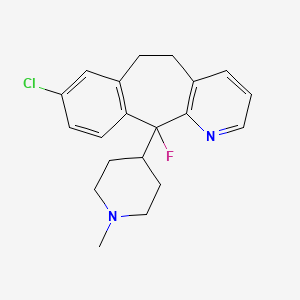
![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)
![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)


